3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 59898-66-7
VCID: VC21299877
InChI: InChI=1S/C12H14N2OS2/c1-2-14-11(15)9-7-5-3-4-6-8(7)17-10(9)13-12(14)16/h2-6H2,1H3,(H,13,16)
SMILES: CCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3
Molecular Formula: C12H14N2OS2
Molecular Weight: 266.4 g/mol

3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 59898-66-7

Cat. No.: VC21299877

Molecular Formula: C12H14N2OS2

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one - 59898-66-7

Specification

CAS No. 59898-66-7
Molecular Formula C12H14N2OS2
Molecular Weight 266.4 g/mol
IUPAC Name 3-ethyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C12H14N2OS2/c1-2-14-11(15)9-7-5-3-4-6-8(7)17-10(9)13-12(14)16/h2-6H2,1H3,(H,13,16)
Standard InChI Key AIZMLSXBOPVFHY-UHFFFAOYSA-N
Isomeric SMILES CCN1C(=O)C2=C(N=C1S)SC3=C2CCCC3
SMILES CCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3
Canonical SMILES CCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator